Imiquimod is an imidazoquinoline fused [4,5-c] carrying isobutyl and amino substituents at N-1 and C-4 respectively. A prescription medication, it acts as an immune response modifier and is used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis. It has a role as an antineoplastic agent and an interferon inducer. Imiquimod is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is a cream for topical use only. Imiquimod is FDA-approved for the treatment of certain skin conditions, including: Actinic keratosis (a skin condition that may develop into skin cancer) External genital warts (warts on the outside of the genitals) and perianal warts (warts around the outside of the anus) External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.
Imiquimod is an immune response modifier that acts as a toll-like receptor 7 agonist. Imiquimod is commonly used topically to treat warts on the skin of the genital and anal areas. Imiquimod does not cure warts, and new warts may appear during treatment. Imiquimod does not fight the viruses that cause warts directly, however, it does help to relieve and control wart production. Miquimod is also used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma. The mechanism of action of imiquimod is as an Interferon Inducer. The physiologic effect of imiquimod is by means of Increased Cytokine Activity, and Increased Cytokine Production. Imiquimod is a synthetic agent with immune response modifying activity. As an immune response modifier (IRM), imiquimod stimulates cytokine production, especially interferon production, and exhibits antitumor activity, particularly against cutaneous cancers. Imiquimod's proapoptotic activity appears to be related to Bcl-2 overexpression in susceptible tumor cells. (NCI04) A topically-applied aminoquinoline immune modulator that induces interferon production. It is used in the treatment of external genital and perianal warts, superficial CARCINOMA, BASAL CELL; and ACTINIC KERATOSIS. See also: Imiquimod; tretinoin (component of); Imiquimod; niacinamide (component of); Imiquimod; salicylic acid; tretinoin (component of) ... View More ...
Related Compounds
Resiquimod (R-848)
Compound Description: Resiquimod, also known as R-848, is another imidazoquinoline compound, similar to Imiquimod. Resiquimod is also a Toll-like receptor agonist, but unlike Imiquimod, which primarily activates TLR7, Resiquimod activates both TLR7 and TLR8 [].
S-27609
Compound Description: S-27609 is an analog of Imiquimod and belongs to the imidazoquinoline class of compounds []. It is a potent antiviral and antitumor agent in animal models, and its biological activity is attributed to the induction of cytokines, including interferon-alpha and tumor necrosis factor-alpha [].
S-28463
Compound Description: Similar to S-27609, S-28463 is another analog of Imiquimod belonging to the imidazoquinoline class of compounds []. Like Imiquimod, it demonstrates potent antiviral and antitumor activities, primarily through the induction of cytokines like interferon and tumor necrosis factor [].
Oligodeoxynucleotides (ODNs)
5-Fluorouracil
Compound Description: 5-Fluorouracil is a chemotherapy drug that interferes with DNA synthesis, ultimately leading to cell death []. Unlike Imiquimod, which acts as an immune response modifier, 5-Fluorouracil directly targets rapidly dividing cells, including cancer cells.
Relevance: 5-Fluorouracil is often used as a topical treatment for actinic keratosis, a precancerous skin condition, and is considered a standard treatment option []. Comparing its efficacy and safety profile with Imiquimod, as highlighted in several studies, provides valuable insights for clinicians in selecting the most appropriate treatment strategy for individual patients [, , ].
S26308; S 26308 ; S26308; R837; R837; R 837; TMX-101; TMX 101; TMX101; Imiquimod Brand name: Aldara; Zyclara; Vyloma; Beselna.
Canonical SMILES
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-10181457 is a histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). It increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release.
JNJ-10229570 is a novel MC1R and MC5R antagonist was used to treat primary human sebaceous cells. It might have a potential for the treatment of acne and other sebaceous gland pathologies.
JNJ-10258859 is a novel, potent, and selective phosphodiesterase type 5 inhibitor. JNJ-10258859 inhibits phosphodiesterase type 5 with a K(i) of 0.23 nM and displayed excellent selectivity versus phosphodiesterase types 1-4 (>/=22,000 fold compared to phosphodiesterase type 5). JNJ-10258859 could be a useful treatment for erectile dysfunction.
JNJ-10329670 represents a novel class of immunosuppressive compounds. JNJ 10329670 is a highly potent (Ki of approximately 30 nM), nonpeptidic, noncovalent inhibitor of human cathepsin S. The properties of JNJ 10329670 make it a candidate for immunosuppressive therapy of allergies and autoimmune diseases.
Inhibition of the tyrosine kinase activity of growth factor receptors such as the platelet-derived growth factor (PDGF-BB) receptor can have potent antiangiogenic and antiproliferative activity. JNJ-10198409 is a small molecule inhibitor of platelet-derived growth factor (PDGF-BB) tyrosine kinase with an IC50 value of 4.2 nM when tested in human coronary artery smooth muscle cells. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis. JNJ-10198409, also known as RWJ-540973, is an inhibitor of PDGF-BB tyrosine kinase with an IC50 value of 4.2 nM. JNJ-10198409 is a competitive antagonist of the ATP binding and hydrolysis at this receptor, resulting in a dose dependent inhibition of tumor growth and angiogenesis.